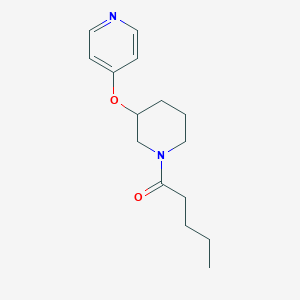

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one

描述

属性

IUPAC Name |

1-(3-pyridin-4-yloxypiperidin-1-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-3-6-15(18)17-11-4-5-14(12-17)19-13-7-9-16-10-8-13/h7-10,14H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTJSJIWIGLTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution

A common approach involves reacting 3-chloropiperidine with 4-hydroxypyridine under basic conditions. For example, 3-chloropiperidine and 4-hydroxypyridine are combined in dimethylformamide (DMF) with sodium hydride (NaH) at 80°C for 12 hours, yielding 3-(pyridin-4-yloxy)piperidine with 65–70% efficiency.

Mechanistic Insight :

The reaction proceeds via deprotonation of 4-hydroxypyridine to generate a phenoxide intermediate, which displaces chloride in an SN2 mechanism. Steric hindrance at the 3-position of piperidine necessitates vigorous conditions.

Reductive Amination

An alternative route starts with 3-ketopiperidine , which undergoes reductive amination with 4-aminopyridine. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (adjusted with acetic acid), the imine intermediate is reduced to yield 3-(pyridin-4-yloxy)piperidine. This method offers moderate yields (50–55%) but avoids halogenated intermediates.

Protective Group Strategies

Boc Protection of Piperidine

To prevent unwanted side reactions during acylation, the secondary amine of 3-(pyridin-4-yloxy)piperidine is protected with di-tert-butyl dicarbonate. In a typical procedure, the amine is treated with Boc anhydride in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 4 hours. The Boc-protected intermediate is isolated in 90–95% yield and characterized by $$ ^1H $$ NMR (δ 1.43 ppm, singlet for Boc methyl groups).

Acylation with Pentanoyl Chloride

Deprotection and Acylation

The Boc group is removed using 4M HCl in dioxane, yielding the free amine. Subsequent acylation with pentanoyl chloride in dichloromethane (DCM) and TEA at 0°C provides the target compound. After 2 hours of stirring, the product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), achieving 75–80% yield.

Optimization Notes :

Alternative Acylating Agents

Pentanoyl anhydride and HOBt/DCC-mediated coupling have been explored but show inferior efficiency (<60% yield) due to steric bulk.

Industrial-Scale Considerations

Solvent and Cost Efficiency

Patent WO2016170545A1 highlights the use of toluene for Curtius rearrangements, which could be adapted for large-scale acylation. However, DCM remains preferred for laboratory synthesis due to easier workup.

Waste Management

The process generates HCl gas during deprotection, necessitating scrubbers. Sodium borohydride reductions require careful pH control to avoid hazardous hydrogen gas accumulation.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl3) : δ 8.61 (d, 2H, pyridine-H), 7.25 (d, 2H, pyridine-H), 3.85 (m, 1H, piperidine-H), 3.15 (t, 2H, NCOCH2), 2.45–2.30 (m, 4H, piperidine-H), 1.60 (quin, 2H, CH2), 1.40–1.25 (m, 4H, pentanoyl chain), 0.90 (t, 3H, CH3).

- IR (KBr) : 1645 cm$$^{-1}$$ (C=O stretch), 1250 cm$$^{-1}$$ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water = 70:30) shows >98% purity with a retention time of 6.2 minutes.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Chloropiperidine | 65–70 | High regioselectivity | Requires toxic DMF |

| Reductive Amination | 3-Ketopiperidine | 50–55 | Avoids halogens | Lower yield |

| Boc Protection/Acylation | Boc-piperidine | 75–80 | Scalable | Multi-step process |

化学反应分析

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions .

科学研究应用

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

作用机制

The mechanism of action of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to a receptor site, altering the receptor’s conformation and modulating its activity .

相似化合物的比较

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the pyridin-4-yloxy-piperidine substituent, which contrasts with other piperidine- or pyrrolidine-containing analogs. Below is a comparative analysis of substituent effects:

Table 1: Substituent Comparison

Physicochemical Properties

Table 2: Physical Data Comparison

Key Observations :

- The pyridin-4-yloxy group likely enhances solubility in polar solvents due to its ether linkage and aromatic nitrogen, contrasting with nonpolar substituents like 4-methylphenyl in α-PiHP .

- Bulky substituents (e.g., hydroxydiphenylmethyl in ) correlate with higher melting points (143–167°C) compared to simpler analogs, suggesting stronger intermolecular forces .

Bioactivity and Pharmacological Potential

- Structural Motifs : The thiophene-oxadiazole group in LL4 () is associated with kinase inhibition, whereas the pyridinyloxy group may target neurotransmitter receptors due to its resemblance to nicotine .

- Regulatory Status: Analogs like α-PiHP are unscheduled (as of 2018), but structural similarity to regulated compounds (e.g., pyrrolidinophenones in ) necessitates caution in pharmacological profiling .

生物活性

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one is a compound of interest in medicinal chemistry due to its structural features, which include a piperidine nucleus and a pyridine moiety. This compound has been explored for its potential biological activities, including enzyme inhibition and receptor interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{18}N_{2}O, with a molecular weight of approximately 218.29 g/mol. The compound's structure can be represented as follows:

This compound features:

- A piperidine ring , which is known for its diverse biological activities.

- A pyridine ring , contributing to its potential interactions with biological targets.

- A pentanone chain , which enhances its reactivity and interaction capabilities.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It may function as an inhibitor or modulator of specific pathways, impacting processes such as cell signaling and metabolism.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Receptor Binding : It can interact with specific receptors, potentially altering their activity and influencing physiological responses.

Biological Activity Studies

Research has highlighted the biological activities associated with this compound, particularly in the context of enzyme inhibition and antibacterial properties.

Enzyme Inhibition

Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on AChE. For instance, derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity against this enzyme .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 2.14 ± 0.003 | AChE |

| Compound B | 0.63 ± 0.001 | AChE |

| Compound C | 6.28 ± 0.003 | Urease |

| This compound | TBD | TBD |

Note: Specific IC50 values for the compound itself are still under investigation.

Antibacterial Activity

The compound has also shown promise in antibacterial assays, where it was evaluated against various bacterial strains. Preliminary results suggest moderate to strong activity against specific pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring through cyclization methods and subsequent attachment of the pyridine moiety via nucleophilic substitution reactions .

- Biological Evaluation : In vitro studies have demonstrated that derivatives possess significant enzyme inhibitory activity, with some compounds showing strong binding affinity to bovine serum albumin (BSA), indicating their potential for pharmacological applications .

- Computational Studies : Molecular modeling techniques have been employed to predict the conformational behavior of the compound, aiding in understanding its interactions at the molecular level .

常见问题

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one?

The synthesis involves multi-step organic reactions, including coupling of pyridine-4-ol with piperidine intermediates followed by ketone functionalization. Key steps require precise control of temperature (e.g., 50–80°C for nucleophilic substitution), pH (neutral to mildly basic conditions), and solvent selection (e.g., dichloromethane or DMF for polar intermediates). Chromatography (silica gel or HPLC) is essential for purifying intermediates and the final product .

Q. Which analytical techniques are validated for characterizing this compound’s purity and structure?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF) are critical for structural confirmation and impurity profiling. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Melting point and solubility data should be cross-referenced with chemical databases like PubChem .

Q. How can researchers optimize solubility for in vitro assays?

Solubility screening in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 7.4) is recommended. Co-solvents like cyclodextrins or lipid-based carriers improve bioavailability. Physical properties such as logP (predicted ~2.5) guide solvent selection .

Advanced Research Questions

Q. What molecular mechanisms underlie its potential pharmacological activity?

Pyridine and piperidine moieties enable interactions with biological targets, such as kinase inhibition or GPCR modulation. Computational docking studies suggest binding to ATP pockets in kinases (e.g., PI3K/AKT pathway) or intercalation with DNA/RNA via π-π stacking. In vitro assays (e.g., apoptosis markers, cell cycle arrest) validate these hypotheses .

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via the polarizable continuum model (PCM). Results correlate with experimental reactivity in nucleophilic substitution or oxidation reactions .

Q. What strategies resolve contradictions in biochemical assay data (e.g., IC₅₀ variability)?

Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Use structure-activity relationship (SAR) studies to differentiate true activity from assay artifacts .

Q. How does stereochemistry impact target selectivity?

Chiral centers in the piperidine ring influence enantioselective binding. Resolve racemic mixtures via chiral chromatography or asymmetric synthesis. Compare enantiomers’ activity in cell-based models (e.g., cancer vs. normal cell lines) to identify selective analogs .

Q. What computational methods model its pharmacokinetic (PK) profile?

Use in silico tools (e.g., SwissADME) to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test). Molecular dynamics (MD) simulations assess blood-brain barrier penetration, critical for CNS-targeted applications .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 70°C, DMF, 12h | 65–75 | |

| 2 | Ketone formation | Pd/C, H₂, EtOH | 80–85 |

Q. Table 2: Analytical Validation Metrics

| Technique | Purpose | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| LC-QTOF | Purity | 0.1 ng/mL | |

| ¹H NMR | Structural confirmation | 95% purity threshold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。